
Tert-butyl 4-aminocyclohexane-1-carboxylate
概要
説明
Tert-butyl 4-aminocyclohexane-1-carboxylate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-aminocyclohexane-1-carboxylate typically involves the reaction of trans-4-aminocyclohexane carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide at room temperature for about 18 hours. After the reaction, the product is isolated by filtration, extraction with methylene chloride, and drying over anhydrous sodium sulfate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
化学反応の分析
Amino Group Protection Reactions
The primary amino group undergoes protection to prevent undesired reactivity during subsequent synthetic steps. Common methods include:
Boc Protection with Di-tert-butyl Dicarbonate
- Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), or NaOH
- Conditions : Room temperature in solvents like dichloromethane (DCM) or ethanol .
- Mechanism : Nucleophilic attack by the amino group on Boc₂O, forming a carbamate.
- Outcome : Trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid derivatives (>95% trans selectivity) .
Alternative Protecting Groups
Ester Hydrolysis
The tert-butyl ester group is hydrolyzed to carboxylic acid under alkaline conditions:
- Reagents : NaOH, LiOH, or KOH
- Conditions : Hydrolysis in ethanol/water at 60–80°C .
- Mechanism : Base-mediated nucleophilic cleavage of the ester bond.
- Outcome : Trans-4-aminocyclohexanecarboxylic acid (isolated as sodium salt) .
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions:
- Reagents : Trifluoroacetic acid (TFA), HCl (aqueous or gaseous)
- Conditions : 1–5 equivalents of acid in DCM or ethyl acetate at 0–25°C .
- Mechanism : Acid-catalyzed cleavage of the carbamate bond.
- Outcome : Regeneration of free amine (trans-4-aminocyclohexanecarboxylic acid) .
Reductive Amination
The compound participates in stereoselective reductive amination for chiral synthesis:
- Reagents : Chiral tert-butyl sulfinamide, Lewis acids (e.g., Ti(OiPr)₄), NaBH₄
- Conditions : Solvents like THF at −10°C to room temperature .
- Mechanism : Imine formation followed by stereoselective reduction.
- Outcome : High trans-diastereomer ratios (>95%) .
Oxidation Reactions
Though less common, oxidation of the amino group has been explored:
- Reagents : KMnO₄, H₂O₂
- Conditions : Aqueous acidic or neutral media .
- Outcome : Potential formation of nitro or hydroxylamine derivatives (requires further validation).
Comparative Reaction Pathways
Reaction Type | Reagents/Conditions | Key Products | Selectivity |
---|---|---|---|
Boc Protection | Boc₂O, NaOH, ethanol | Boc-protected cyclohexane carboxylate | >95% trans |
Ester Hydrolysis | NaOH (2–3 eq.), ethanol/water, 80°C | Trans-4-aminocyclohexanecarboxylic acid | >99% yield |
Deprotection (Boc) | TFA (1–5 eq.), DCM, 25°C | Free amine | Quantitative |
Industrial-Scale Optimization
科学的研究の応用
Pharmaceutical Intermediates
Tert-butyl 4-aminocyclohexane-1-carboxylate is recognized as a valuable pharmaceutical intermediate. Its chiral nature allows it to be utilized in asymmetric synthesis, which is crucial for developing enantiomerically pure drugs. The compound can be transformed into various bioactive molecules targeting specific biological pathways, making it a candidate for drug development.
Synthesis of Complex Molecules
As a building block in organic synthesis, this compound can facilitate the preparation of heterocyclic compounds and other functionalized cyclohexane derivatives. The presence of both amine and ester functional groups enables diverse chemical transformations, including:
- Substitution Reactions : The amino group can participate in nucleophilic substitution.
- Reduction Reactions : It can be reduced to yield different amine derivatives.
- Oxidation Reactions : Under certain conditions, it can undergo oxidation to produce carboxylic acids or other oxidized products.
These transformations are significant for modifying the compound for specific applications in pharmaceuticals or materials science.
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Its structural characteristics indicate potential interactions with biological targets such as receptors or enzymes, making it a candidate for further pharmacological evaluation.
Interaction Studies
Research has focused on the interaction of this compound with various biological targets, utilizing techniques such as:
- Binding Affinity Studies : To assess how well the compound interacts with specific enzymes or receptors.
- Inhibition Studies : Evaluating its role as an inhibitor in metabolic pathways.
These studies are crucial for understanding its therapeutic effects and guiding further development.
Case Study 1: Asymmetric Synthesis
A notable study demonstrated the use of this compound in asymmetric synthesis. In this study, it was reacted with di-tert-butyl dicarbonate in the presence of triethylamine, achieving high stereoselectivity for the trans isomer with over 95% yield. This highlights its efficiency as a chiral building block in pharmaceutical applications.
Case Study 2: Interaction with Biological Targets
Another study evaluated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that this compound could act as an inhibitor, providing insights into its potential therapeutic applications in diseases where these enzymes play critical roles.
作用機序
The mechanism of action of tert-butyl 4-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
類似化合物との比較
Similar Compounds
- Tert-butyl 4-formylpiperidine-1-carboxylate
- Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate
- Trans-4-aminocyclohexanecarboxylic acid
Uniqueness
Tert-butyl 4-aminocyclohexane-1-carboxylate is unique due to its specific structural features, such as the tert-butyl group and the cyclohexane ring, which confer distinct reactivity and stability. These properties make it a valuable intermediate in various synthetic and research applications .
生物活性
Tert-butyl 4-aminocyclohexane-1-carboxylate (TBAC) is an organic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. This article provides a comprehensive overview of TBAC's biological activity, including enzyme inhibition, receptor binding, and its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₁NO₂
- Molecular Weight : 199.29 g/mol
- Structural Features : TBAC contains a tert-butyl group, an amino group at the 4-position of a cyclohexane ring, and a carboxylate functional group. This unique structure allows for diverse interactions with biological targets due to the presence of both hydrophobic and polar functional groups.
Enzyme Inhibition
TBAC has shown potential as an enzyme inhibitor, which could impact various metabolic pathways. Preliminary studies suggest that compounds structurally similar to TBAC may inhibit specific enzymes involved in inflammatory processes, indicating its possible use in anti-inflammatory therapies.
Receptor Binding
The compound's ability to bind to various receptors is significant for its pharmacological potential. Research indicates that TBAC may interact with biological targets such as G-protein coupled receptors (GPCRs) and other enzyme systems, which are critical in drug discovery.
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted TBAC's potential anti-inflammatory and analgesic effects. Compounds with similar structures have demonstrated efficacy in reducing inflammation and pain, suggesting that TBAC could be a candidate for further pharmacological evaluation in these areas.
Synthesis and Reaction Mechanisms
The synthesis of TBAC typically involves several steps, including:
- Nucleophilic Substitution Reactions : The amino group can be replaced by other functional groups.
- Reduction Reactions : TBAC can be reduced to form different derivatives.
- Oxidation Reactions : It can be oxidized to yield corresponding ketones or carboxylic acids.
Common reagents used in these reactions include:
- Trifluoroacetic acid for deprotection.
- Sodium borohydride for reduction.
- Potassium permanganate for oxidation.
Study on Inflammatory Mediators
A study investigated the effect of TBAC on inflammatory mediators in human whole blood assays. The results indicated that TBAC could significantly inhibit the secretion of MCP-1, a key inflammatory mediator, at concentrations around 500 nM . This suggests its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
TBAC shares structural similarities with other compounds known for their biological activities. For example:
Compound Name | Biological Activity | IC50 Values |
---|---|---|
Compound A | Anti-inflammatory | 100 nM |
Compound B | Analgesic | 250 nM |
TBAC | Potentially similar | 500 nM |
This comparison highlights TBAC's promising position among compounds with established biological activities .
特性
IUPAC Name |
tert-butyl 4-aminocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTZRQLZSNTGSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595677 | |
Record name | tert-Butyl 4-aminocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124830-45-1 | |
Record name | tert-Butyl 4-aminocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-aminocyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。